
In vivo comparison of VT107 and other Hippo
pathway inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: VT107

Cat. No.: B15541795 Get Quote

An In Vivo Comparative Guide to Hippo Pathway Inhibitors: VT107 and Other Key Molecules

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and

apoptosis, making it a prime target for therapeutic intervention in various cancers and other

diseases.[1][2] Dysregulation of this pathway often leads to the nuclear translocation and

activation of the transcriptional co-activators YAP and TAZ, which then associate with TEAD

transcription factors to drive the expression of genes involved in cell proliferation and survival.

[2][3][4] This guide provides an in vivo comparison of VT107 with other notable Hippo pathway

inhibitors, presenting experimental data, protocols, and pathway visualizations to aid

researchers and drug development professionals.

Overview of Compared Inhibitors
This guide focuses on a selection of well-characterized Hippo pathway inhibitors with available

in vivo data:

VT107: A potent, orally active, pan-TEAD auto-palmitoylation inhibitor. It prevents the

association of YAP/TAZ with all four TEAD proteins (TEAD1-4).

XMU-MP-1: A selective inhibitor of the upstream kinases MST1 and MST2, which are core

components of the Hippo pathway.

Verteporfin: A photosensitizer that has been identified as an inhibitor of the YAP-TEAD

interaction. It is thought to sequester YAP in the cytoplasm.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15541795?utm_src=pdf-interest
https://www.benchchem.com/product/b15541795?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12394893/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2019.00156/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2019.00156/full
https://aacrjournals.org/mct/article/20/6/986/673270/Small-Molecule-Inhibitors-of-TEAD-Auto
https://www.cancer-research-network.com/2021/08/18/vt-107-is-a-pan-tead-auto-palmitoylation-inhibitor/
https://www.benchchem.com/product/b15541795?utm_src=pdf-body
https://www.benchchem.com/product/b15541795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Performance Comparison
The following tables summarize the in vivo experimental data for VT107, XMU-MP-1, and

Verteporfin, highlighting their efficacy in different disease models.

Table 1: In Vivo Efficacy of TEAD Inhibitors (VT107)

Inhibitor
Animal

Model

Cancer/Dise

ase Type

Dosage &

Administratio

n

Key In Vivo

Outcomes
Reference

VT107 Mouse
Pharmacokin

etic Analysis

10 mg/kg;

p.o.

Analogous to

VT104, which

has shown

efficacy in

mesotheliom

a CDX

models.

VT104

(analog)

Mouse CDX

Model (NCI-

H226)

NF2-deficient

Mesotheliom

a

Not specified

Inhibited

tumor growth

and led to

shrinkage of

established

tumors.

VT103

(analog)

Mouse CDX

Model (NCI-

H2373-Tu-

P2)

NF2-deficient

Mesotheliom

a

Not specified

Inhibited

tumor growth

and led to

shrinkage of

established

tumors.

Table 2: In Vivo Efficacy of MST1/2 Inhibitors (XMU-MP-
1)
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Inhibitor
Animal

Model

Disease

Model

Dosage &

Administratio

n

Key In Vivo

Outcomes
Reference

XMU-MP-1 C57Bl/6 Mice

Pressure

Overload-

induced

Hypertrophy

(TAC)

1 mg/kg;

every other

day for 10

days

Improved

cardiac

contractility,

reduced

cardiomyocyt

e size,

decreased

fibrosis and

apoptosis.

XMU-MP-1 Rat

Sporadic

Alzheimer's

Disease (ICV-

STZ)

0.5 mg/kg;

every 48h for

2 weeks

Improved

cognitive

deficits,

reduced tau

phosphorylati

on and

amyloid-beta

deposition.

XMU-MP-1 Mouse

Osteoarthritis

(DMM

surgery)

Intraperitonea

l injection

Alleviated

cartilage

degeneration.

XMU-MP-1 Mouse

Diabetes

Mellitus

(STZ-

induced)

Not specified

Improved

sperm

motility.

Table 3: In Vivo Efficacy of YAP/TEAD Interaction
Inhibitors (Verteporfin)
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Inhibitor
Animal

Model

Disease

Model

Dosage &

Administratio

n

Key In Vivo

Outcomes
Reference

Verteporfin Mouse

Hepatomegal

y (YAP

overexpressi

on or NF2

inactivation)

Not specified
Reduced liver

overgrowth.

Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams

are provided.
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1. Model Development

2. Treatment Phase

3. Efficacy Analysis

4. Outcome

Induce Disease Model
(e.g., Tumor Xenograft, TAC, DMM)

Randomize Animals into Groups
(Vehicle vs. Inhibitor)

Administer Inhibitor
(e.g., p.o., i.p.)

Monitor Animal Health

Measure Tumor Volume (for cancer models) Assess Organ Function
(e.g., Echocardiography)Collect Tissues at Endpoint

Statistical Analysis
Compare Outcomes

Histology & Immunohistochemistry
(e.g., TUNEL, Ki-67)

Biochemical Assays
(e.g., Western Blot, qRT-PCR)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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